molecular formula C7H6BrNO3 B038631 Methyl 5-bromo-2-hydroxynicotinate CAS No. 120034-05-1

Methyl 5-bromo-2-hydroxynicotinate

Cat. No.: B038631
CAS No.: 120034-05-1
M. Wt: 232.03 g/mol
InChI Key: TXZVFXMZHYRSDN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxynicotinate is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-hydroxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 2-hydroxynicotinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydroxynicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 5-substituted derivatives.

    Oxidation: Conversion to 5-bromo-2-oxonicotinate.

    Reduction: Formation of 5-bromo-2-hydroxynicotinic alcohol.

Scientific Research Applications

Methyl 5-bromo-2-hydroxynicotinate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme interactions and metabolic pathways involving nicotinic acid derivatives.

    Industrial Applications: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-hydroxynicotinate involves its interaction with specific molecular targets, such as nicotinic receptors or enzymes involved in nicotinic acid metabolism. The bromine and hydroxyl groups play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxynicotinate
  • Methyl 5-bromo-6-hydroxynicotinate
  • Ethyl 5-bromo-2-hydroxynicotinate

Uniqueness

Methyl 5-bromo-2-hydroxynicotinate is unique due to the presence of both a bromine atom and a hydroxyl group on the nicotinic acid scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-bromo-2-hydroxynicotinate (MBHN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an in-depth review of the biological activity of MBHN, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆BrNO₃ and a molecular weight of approximately 232.03 g/mol. The compound features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring, contributing to its unique chemical reactivity and biological properties.

  • PARP1 Inhibition : MBHN has been shown to effectively inhibit poly(ADP-ribose) polymerase 1 (PARP1) activity across various cell lines. This inhibition disrupts the repair mechanism for DNA single-strand breaks, leading to increased apoptosis in cancer cells that rely on PARP1 for survival .
  • Synergistic Effects with Chemotherapy : In preclinical studies, MBHN demonstrated synergistic effects when combined with conventional chemotherapeutic agents. This combination potentially enhances therapeutic efficacy and helps overcome drug resistance observed in many cancer types.
  • Metabolic Roles : As a derivative of nicotinic acid, MBHN may also play roles in metabolic pathways as a precursor for important coenzymes, such as NAD and NADP, which are crucial for cellular metabolism.

In Vitro Studies

Several studies have investigated the biological effects of MBHN on various cancer cell lines:

  • Breast Cancer : Research indicated that MBHN significantly inhibited the proliferation of breast cancer cells, suggesting its potential as an anti-cancer agent.
  • Ovarian and Pancreatic Cancers : Similar inhibitory effects were observed in ovarian and pancreatic cancer models, further supporting its role in cancer therapy.

Case Studies

A notable case study involved the use of MBHN in combination with DNA-damaging agents. The results showed enhanced cell death in cancer cells compared to treatments with either agent alone, highlighting the compound's potential to improve treatment outcomes in resistant cancer types.

Comparative Analysis

To understand the uniqueness of MBHN, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Attributes
Methyl 5-bromonicotinateBromine at the 5-positionLacks hydroxyl group at the 2-position
Methyl 5-bromo-6-hydroxynicotinateHydroxyl group at the 6-positionDifferent position of hydroxyl group
Methyl 5-bromo-2-chloronicotinic acidChlorine instead of bromineDifferent halogen substitution
Methyl 5-bromo-2-hydroxy-3-pyridinecarboxylic acidAdditional carboxylic acid functionalityEnhanced acidity and reactivity due to carboxylic group

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZVFXMZHYRSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376899
Record name Methyl 5-bromo-2-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120034-05-1
Record name Methyl 5-bromo-2-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-hydroxynicotinate
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